molecular formula C9H19NO B13592560 4-(1-Ethoxyethyl)piperidine

4-(1-Ethoxyethyl)piperidine

Katalognummer: B13592560
Molekulargewicht: 157.25 g/mol
InChI-Schlüssel: WNMDJEXVRPEEMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(1-Ethoxyethyl)piperidine is a synthetic organic compound belonging to the piperidine class, a moiety of exceptional significance in the pharmaceutical industry. Piperidine rings are fundamental structural components found in more than twenty classes of pharmaceuticals and numerous alkaloids, making them a critical scaffold for drug discovery and development . This specific derivative, featuring a 1-ethoxyethyl substituent, is of high interest for research into novel bioactive molecules. Piperidine derivatives that share structural similarities, such as the 1-(2-ethoxyethyl)piperidine fragment, have been investigated for their diverse pharmacological potential. Research on analogous compounds indicates that the 1-(2-ethoxyethyl)piperidine moiety shows promise as a myelostimulator . Furthermore, esters derived from 1-alkoxyalkyl-4-hydroxypiperidines have demonstrated local anesthetic properties, with the nature of the acyl residue playing a crucial role in their activity . These findings highlight the research value of 4-(1-Ethoxyethyl)piperidine as a versatile building block for synthesizing compounds with potential central nervous system (CNS) activity, anesthetic effects, or immunomodulatory properties. The mechanism of action for piperidine-based compounds is often multifaceted and target-dependent. Some piperidine derivatives are known to act as high-affinity antagonists at targets like the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R), which are implicated in pain, neurology, and inflammation . The presence of the basic piperidine amine is frequently a critical structural element for this dual receptor activity . Researchers can utilize 4-(1-Ethoxyethyl)piperidine as a key intermediate to explore structure-activity relationships (SAR) and develop new multitarget ligands for various therapeutic areas. This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H19NO

Molekulargewicht

157.25 g/mol

IUPAC-Name

4-(1-ethoxyethyl)piperidine

InChI

InChI=1S/C9H19NO/c1-3-11-8(2)9-4-6-10-7-5-9/h8-10H,3-7H2,1-2H3

InChI-Schlüssel

WNMDJEXVRPEEMS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C)C1CCNCC1

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical structure and physical properties of 4-(1-Ethoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-(1-Ethoxyethyl)piperidine: Structure, Properties, and Synthetic Strategies

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2][3] Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional arrangements of substituents, making it a valuable building block for designing molecules with specific biological activities. This guide provides a detailed technical overview of a specific derivative, 4-(1-Ethoxyethyl)piperidine, a compound with potential applications as a synthetic intermediate in drug discovery. While this molecule is not extensively documented in current literature, this paper will establish its chemical profile through a combination of data on analogous structures and predictive methodologies based on established chemical principles.

This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the chemical structure, predicted physical and spectral properties, plausible synthetic routes, and potential research applications of 4-(1-Ethoxyethyl)piperidine.

Chemical Structure and Conformational Analysis

4-(1-Ethoxyethyl)piperidine consists of a central piperidine ring substituted at the 4-position with a 1-ethoxyethyl group. The presence of a chiral center at the first carbon of the ethyl substituent means the compound can exist as a racemic mixture of (R) and (S) enantiomers.

Molecular Structure:

  • Molecular Formula: C9H19NO

  • Molecular Weight: 157.26 g/mol

  • IUPAC Name: 4-(1-Ethoxyethyl)piperidine

Similar to cyclohexane, the piperidine ring preferentially adopts a chair conformation to minimize steric strain.[4] This leads to two primary conformers: one where the 1-ethoxyethyl group is in an axial position and another where it is in an equatorial position. Due to greater steric hindrance in the axial position, the equatorial conformation is predicted to be the more stable and therefore predominant form.[4]

Predicted Physical and Spectroscopic Properties

The physical and spectroscopic properties of 4-(1-Ethoxyethyl)piperidine have been estimated based on data from structurally related compounds, such as 4-ethylpiperidine, N-ethylpiperidine, and other 4-substituted piperidines.

Physical Properties
PropertyPredicted ValueNotes and References
Appearance Colorless to pale yellow liquidBased on similar simple alkyl-substituted piperidines.[4]
Boiling Point 190-210 °CExtrapolated from related structures like (S)-4-(1-Methoxyethyl)piperidine (183.19°C) and considering the slightly larger ethoxy group.[5]
Density ~0.9 g/mLSimilar to other alkylated piperidines.
Solubility Miscible with water and common organic solventsThe presence of the nitrogen and oxygen atoms should confer some water solubility, similar to piperidine itself.[4]
pKa ~11The basicity should be comparable to that of piperidine (pKa of the conjugate acid is 11.22).[4]
Spectroscopic Profile

The following spectral data are predicted and would be crucial for the characterization of 4-(1-Ethoxyethyl)piperidine upon synthesis.

¹H NMR Spectroscopy

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Piperidine N-H1.5-2.5Broad singletChemical shift can vary with solvent and concentration.
Piperidine H2, H6 (axial & equatorial)2.9-3.1 (eq), 2.4-2.6 (ax)MultipletProtons adjacent to the nitrogen are the most deshielded on the ring.[6]
Piperidine H3, H5 (axial & equatorial)1.6-1.8 (eq), 1.3-1.5 (ax)Multiplet
Piperidine H41.5-1.7Multiplet
-CH(OCH2CH3)CH33.2-3.4QuartetMethine proton adjacent to the oxygen atom.
-OCH2CH33.4-3.6QuartetMethylene protons of the ethoxy group.
-CH(OCH2CH3)CH31.1-1.2DoubletMethyl group on the ethyl substituent.
-OCH2CH31.1-1.2TripletMethyl group of the ethoxy group.

¹³C NMR Spectroscopy

CarbonPredicted Chemical Shift (δ, ppm)Notes
Piperidine C2, C6~46Carbons adjacent to the nitrogen atom.[7]
Piperidine C3, C5~27
Piperidine C4~40
-CH(O-)CH3~78Methine carbon bonded to oxygen.
-OCH2CH3~64Methylene carbon of the ethoxy group.
-CH(O-)CH3~20Methyl carbon on the ethyl substituent.
-OCH2CH3~15Methyl carbon of the ethoxy group.

Infrared (IR) Spectroscopy

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3300-3500Medium, BroadCharacteristic for a secondary amine.[8][9]
C-H Stretch (sp³)2850-3000StrongAliphatic C-H bonds.[10]
C-O-C Stretch1050-1150StrongCharacteristic of the ether linkage.
N-H Bend1590-1650Medium

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z = 157. Key fragmentation patterns would likely involve the loss of the ethoxy group (-•OCH2CH3, m/z = 112) or the entire ethoxyethyl side chain. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for piperidines.[11]

Proposed Synthetic Pathway

Synthetic Workflow Diagram

G cluster_0 Synthesis of 4-(1-Ethoxyethyl)piperidine A Ethyl 4-oxopiperidine-1-carboxylate B Ethyl 1-(ethoxycarbonyl)-4-(1-hydroxyethyl)piperidine A->B 1. Grignard Reaction (CH3MgBr) 2. Work-up C 4-(1-Hydroxyethyl)piperidine B->C Hydrolysis (e.g., aq. HCl, heat) D 4-(1-Ethoxyethyl)piperidine C->D Williamson Ether Synthesis (e.g., NaH, CH3CH2I)

Caption: Proposed synthetic route to 4-(1-Ethoxyethyl)piperidine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 1-(ethoxycarbonyl)-4-(1-hydroxyethyl)piperidine

  • Rationale: This step introduces the two-carbon side chain via a Grignard reaction with the ketone at the 4-position. The N-ethoxycarbonyl group serves as a protecting group for the piperidine nitrogen, preventing it from reacting with the Grignard reagent.[12][13]

  • Procedure:

    • To a solution of Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq)[14] in anhydrous THF at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Synthesis of 4-(1-Hydroxyethyl)piperidine

  • Rationale: The N-ethoxycarbonyl protecting group is removed by acid-catalyzed hydrolysis to yield the free secondary amine.

  • Procedure:

    • Dissolve the crude product from Step 1 in a 6 M aqueous solution of hydrochloric acid.

    • Heat the mixture to reflux for 12 hours.

    • Cool the reaction to room temperature and basify to pH > 12 with solid sodium hydroxide.

    • Extract the product into dichloromethane (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-(1-hydroxyethyl)piperidine.[15]

Step 3: Synthesis of 4-(1-Ethoxyethyl)piperidine

  • Rationale: The final ether linkage is formed via a Williamson ether synthesis. The alcohol is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethyl-halide.

  • Procedure:

    • Dissolve 4-(1-hydroxyethyl)piperidine (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.

    • Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then add iodoethane (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction with water.

    • Extract the product with diethyl ether (3x).

    • Dry the combined organic layers, filter, and concentrate. Purify the crude product by fractional distillation or column chromatography to obtain 4-(1-ethoxyethyl)piperidine.

Potential Applications and Research Directions

The piperidine nucleus is a cornerstone of modern pharmacology.[2][3] Derivatives are found in medications for a wide range of conditions, including allergies (fexofenadine), psychosis (risperidone), and pain (fentanyl).[1][16]

4-(1-Ethoxyethyl)piperidine, as a functionalized building block, could be of significant interest in several areas:

  • Lead Optimization: It can be used as a scaffold to explore structure-activity relationships (SAR) in drug discovery programs. The ethoxyethyl group provides a combination of lipophilicity and a potential hydrogen bond acceptor (the ether oxygen) that can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Synthesis of Novel Ligands: The secondary amine of the piperidine ring is a convenient handle for further functionalization, allowing for its incorporation into larger, more complex molecules targeting GPCRs, ion channels, or enzymes.

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it could serve as a starting point in fragment-based screening campaigns to identify new binding motifs for therapeutic targets.

Safety and Handling

While specific toxicity data for 4-(1-Ethoxyethyl)piperidine is not available, it should be handled with the care appropriate for piperidine derivatives. Piperidines can be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheets (SDS) for related compounds like 4-ethylpiperidine or piperidine itself.

Conclusion

4-(1-Ethoxyethyl)piperidine represents a potentially valuable, yet under-explored, chemical entity for synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its structure and a predictive analysis of its physical and spectroscopic properties. Furthermore, a detailed, plausible synthetic route has been proposed, offering a clear path for its preparation in a laboratory setting. The versatile piperidine core, combined with the specific stereochemical and electronic features of the 4-(1-ethoxyethyl) substituent, makes this compound a promising building block for the development of novel therapeutics and other advanced chemical applications.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • NextSDS. (n.d.). Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate — Chemical Substance Information. Retrieved from [Link]

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  • PubChem. (n.d.). Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Hydroxyethyl)piperidine-1-carboxylic acid. Retrieved from [Link]

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  • Molport. (n.d.). 4-(2-ethoxyethoxy)piperidine. Retrieved from [Link]

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  • SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

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An Integrated Strategy for the Pharmacokinetic Profiling of Novel 4-(1-Ethoxyethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the pharmacokinetic (PK) characterization of 4-(1-ethoxyethyl)piperidine derivatives. As a privileged scaffold in modern medicinal chemistry, particularly for central nervous system (CNS) targets, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of piperidine-containing molecules is paramount for successful drug development.[1][2] This document moves beyond a simple listing of protocols to explain the causal relationships behind experimental choices, empowering researchers to design and execute robust, self-validating PK studies that meet rigorous scientific and regulatory standards.[3][4]

The Piperidine Scaffold: A Privileged Structure with PK Challenges

The piperidine ring is a cornerstone of drug design, found in over twenty classes of pharmaceuticals.[2] Its three-dimensional structure and basic nitrogen atom often confer favorable properties for interacting with biological targets. However, these same features present distinct metabolic challenges. The piperidine ring and its substituents are susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through pathways like N-dealkylation and oxidation of the piperidine ring.[5][6] The 4-(1-ethoxyethyl) moiety, specifically, introduces additional potential metabolic hotspots, including ether cleavage (O-deethylation) and oxidation at the benzylic-like position. A proactive, integrated profiling strategy is therefore not just recommended, but essential.

Foundational In Vitro Profiling: Building a Predictive ADME Dataset

The initial phase of PK profiling relies on a suite of in vitro assays designed to rapidly assess a compound's fundamental ADME properties. These assays are cost-effective and provide early insights into potential liabilities, guiding lead optimization efforts.[7]

Assessing Metabolic Vulnerability: The First Pass

The primary goal is to determine a compound's susceptibility to metabolic breakdown by liver enzymes.[8] A compound that is rapidly metabolized will likely have a short half-life and low oral bioavailability.[9]

The metabolic fate of 4-(1-ethoxyethyl)piperidine derivatives is typically governed by Phase I oxidation reactions catalyzed by CYP enzymes, followed by Phase II conjugation.[5][10]

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 4-(1-Ethoxyethyl)piperidine Derivative M1 Ring Hydroxylation Parent->M1 Oxidation M2 N-Dealkylation Parent->M2 Oxidation M3 O-Deethylation Parent->M3 Oxidation M4 Iminium Ion Formation Parent->M4 Oxidation M5 Glucuronidation (e.g., on hydroxylated metabolite) M1->M5 UGT Enzymes

Caption: Generalized metabolic pathways for 4-(1-ethoxyethyl)piperidine derivatives.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a measure of intrinsic clearance (CLint), which is the rate of metabolism in the absence of physiological constraints like blood flow.[8]

  • Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared.

  • Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration ~0.5 mg/mL) and phosphate buffer (pH 7.4). Pre-warm at 37°C.

  • Initiation: Add the test compound (final concentration ~1 µM) to the mixture. After a brief pre-incubation, initiate the reaction by adding a pre-warmed NADPH-regenerating system.[8]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[8]

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8] This also precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a clean plate or vials for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[5]

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8]

Predicting Oral Absorption: The Gut-Blood Barrier

For orally administered drugs, permeability across the intestinal wall is a key determinant of bioavailability. The Caco-2 permeability assay is the industry standard for predicting this process.[8]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are cultured on semi-permeable Transwell® plate inserts for 21-25 days, during which they differentiate to form a polarized monolayer that mimics the human intestinal epithelium.[8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Assay Procedure:

    • The test compound is added to the apical (A) side of the monolayer (representing the gut lumen).

    • At various time points, samples are taken from the basolateral (B) side (representing the blood).

    • The experiment is also performed in reverse (B-to-A) to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Analysis: Compound concentrations in the donor and receiver compartments are measured by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Quantifying Distribution: Plasma Protein Binding (PPB)

Only the unbound fraction of a drug in plasma is available to distribute into tissues, interact with targets, and be cleared by metabolic enzymes.[5] High plasma protein binding can limit a drug's efficacy and affect its pharmacokinetic profile.[9]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: A semi-permeable membrane separates two chambers of a dialysis cell.[8]

  • Loading: One chamber is loaded with plasma (human or animal) spiked with the test compound. The other chamber is loaded with protein-free buffer.

  • Equilibration: The apparatus is sealed and incubated at 37°C with gentle rotation until equilibrium is reached (typically 4-6 hours), allowing the unbound drug to diffuse across the membrane.[8]

  • Sampling: After equilibration, samples are carefully taken from both the plasma and buffer chambers.[8]

  • Analysis: The total concentration in the plasma sample and the concentration in the buffer sample (which equals the free concentration) are determined by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the buffer concentration to the plasma concentration.

Table 1: Illustrative In Vitro ADME Data for Hypothetical Derivatives

Compound IDHLM Stability (t½, min)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Plasma Protein Binding (% Unbound)
PPD-0014515.21.125.6
PPD-002812.54.810.3
PPD-003> 600.81.368.1

Interpretation: PPD-001 shows a good balance of properties. PPD-002 has a potential metabolic liability (short t½) and is a likely P-gp substrate (high efflux ratio). PPD-003 is very stable but may have poor absorption (low Papp).

The In Vivo Reality Check: From Animal Models to PK Parameters

While in vitro assays are predictive, an in vivo study is the definitive test of a compound's pharmacokinetic behavior in a whole organism.[9]

cluster_prep 1. Study Preparation cluster_exec 2. Study Execution cluster_analysis 3. Analysis & Reporting Formulation Compound Formulation (e.g., 0.5% CMC) Dosing Dose Administration (Oral Gavage, 10 mg/kg) Formulation->Dosing Animals Animal Acclimatization (e.g., Wistar Rats) Animals->Dosing Sampling Serial Blood Sampling (e.g., 0.25 to 24h) Dosing->Sampling Processing Plasma Preparation (Centrifugation, -80°C Storage) Sampling->Processing Extraction Sample Extraction (Protein Precipitation) Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Analysis (NCA with Phoenix WinNonlin) LCMS->PK_Analysis Report Data Reporting (Cmax, Tmax, AUC, t½) PK_Analysis->Report

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.

Strategic Study Design
  • Animal Model: Wistar or Sprague-Dawley rats are commonly used due to their well-characterized physiology and ease of handling.

  • Formulation: The compound must be formulated in a vehicle that ensures its solubility and stability for accurate dosing.[5] A suspension in 0.5% carboxymethylcellulose (CMC) is a common choice for initial studies.[5]

  • Dose Administration: For oral PK studies, a single dose (e.g., 10 mg/kg) is administered via oral gavage.[5]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Dosing: Following an overnight fast, administer the formulated compound to a group of cannulated rats (n=3-5 per group) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the jugular vein or another appropriate site at designated time points.[5] A typical schedule is: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[5]

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.[5]

  • Storage: Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.[5]

The Gold Standard: Bioanalytical Quantification by LC-MS/MS

LC-MS/MS is the definitive technique for quantifying drug concentrations in complex biological matrices like plasma due to its high sensitivity and selectivity.[5][11] A validated method is a regulatory requirement and ensures the integrity of the PK data.[5][12]

Experimental Protocol: Bioanalytical Method Validation

  • Sample Preparation: A protein precipitation method is typically employed.[5] Add a volume of cold acetonitrile (containing a stable isotope-labeled internal standard) to a small aliquot of plasma. Vortex and centrifuge to pellet the proteins.

  • LC-MS/MS Analysis: Inject the supernatant from the previous step onto the LC-MS/MS system. Develop a chromatographic method to separate the analyte from matrix components and an MS/MS method (using Multiple Reaction Monitoring, MRM) for sensitive and selective detection.

  • Method Validation: The method must be validated according to FDA or EMA guidelines.[12][13] This involves assessing:

    • Selectivity: No interference from endogenous matrix components.

    • Linearity: The response is proportional to concentration over a defined range.

    • Accuracy and Precision: The method provides results close to the true value and is reproducible.

    • Recovery and Matrix Effect: The extraction efficiency is consistent, and the plasma matrix does not suppress or enhance the analyte signal.

    • Stability: The analyte is stable in the matrix under various storage and handling conditions.

Synthesizing the Data: Non-Compartmental Analysis and Interpretation

Once plasma concentration-time data are generated, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.[5]

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg, Oral)

Compound IDCmax (ng/mL)Tmax (h)AUC(0-24h) (ng·h/mL)t½ (h)
PPD-0018501.042504.5
PPD-0021200.53101.8
  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is observed.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

Interpretation and In Vitro-In Vivo Correlation (IVIVC):

The in vivo data for PPD-001 and PPD-002 align with the in vitro predictions.

  • PPD-001: Achieved a robust exposure (high Cmax and AUC) with a reasonable half-life, consistent with its good metabolic stability and permeability.

  • PPD-002: Exhibited very low exposure and a short half-life, which is a direct consequence of the rapid metabolism observed in the HLM assay.[9] The high efflux ratio seen in vitro may have also contributed to its poor oral absorption.

This feedback loop, where in vitro results explain in vivo outcomes, is the cornerstone of a successful drug discovery program. It validates the experimental system and allows for the rational design of new derivatives with improved, more drug-like pharmacokinetic properties.[5]

Regulatory Context and Best Practices

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a comprehensive preclinical data package, including robust pharmacokinetic and toxicology studies, before a new drug can be tested in humans.[3][4][14] All studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) standards to ensure data integrity and reliability.[14][15] The methodologies described in this guide align with the principles outlined in regulatory guidance documents, providing a solid foundation for an Investigational New Drug (IND) application.[3][12][16]

References

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  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development.
  • Dalton Transactions (RSC Publishing). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.
  • Benchchem. Technical Support Center: Quantitative Analysis of Piperidines.
  • PMC. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. 2011.

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Physicochemical Characterization of 4-(1-Ethoxyethyl)piperidine Analogs: A Strategic Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties and engage in critical target interactions [1]. Within this chemical space, 4-(1-ethoxyethyl)piperidine and its structural analogs represent a highly versatile pharmacophore. The strategic placement of an ethoxyethyl side-chain at the 4-position of the piperidine ring introduces a delicate balance of lipophilicity, conformational flexibility, and hydrogen-bonding capacity.

This whitepaper provides an in-depth, mechanistically grounded framework for the physicochemical characterization of 4-(1-ethoxyethyl)piperidine analogs. By moving beyond basic data reporting, we will explore the causality behind specific experimental methodologies—ensuring that your analytical workflows act as self-validating systems capable of driving rational drug design.

Structural and Electronic Dynamics: The "Why" Behind the Properties

To characterize a molecule accurately, one must first understand its electronic microenvironment. Unsubstituted piperidine is a strong aliphatic base with a pKa of approximately 11.2 [1]. However, in drug development, a pKa this high often results in permanent protonation at physiological pH (7.4), which can severely restrict blood-brain barrier (BBB) permeability and oral absorption [2].

The introduction of the 1-ethoxyethyl group at the 4-position serves two critical physicochemical functions:

  • Lipophilic Masking: The ethyl ether moiety significantly increases the partition coefficient (logP), driving the molecule toward the optimal lipophilicity range (logP 1.0 – 3.0) required for passive membrane diffusion [2].

  • Inductive Modulation: While the 4-position is distal to the piperidine nitrogen, the ether oxygen exerts a mild electron-withdrawing inductive effect (-I effect) through the sigma-bond framework. Furthermore, the conformational flexibility of the ethoxyethyl chain allows for transient intramolecular hydrogen bonding between the protonated piperidine nitrogen and the ether oxygen. This stabilizes the neutral state relative to the protonated state, subtly depressing the macroscopic pKa by 0.5 to 1.5 units compared to the parent heterocycle.

Understanding these dynamics dictates our analytical approach. Because computational models (cLogP/cpKa) frequently fail to account for dynamic intramolecular hydrogen bonding, empirical, self-validating characterization is mandatory.

SPR N1 4-(1-Ethoxyethyl) Substitution N2 Transient Intramolecular H-Bonding N1->N2 N4 Increased Lipophilicity (↑ logP) N1->N4 N3 pKa Depression (Δ 0.5 - 1.5 units) N2->N3 N5 Enhanced Membrane Permeability N3->N5 N4->N5

Figure 1: Structure-property relationship (SPR) logic for ethoxyethyl substitution.

Self-Validating Experimental Protocols

The following protocols are designed with built-in redundancies and strict environmental controls to ensure absolute data integrity.

Protocol A: Potentiometric Titration for pKa Determination

The Causality: Why potentiometry? 4-(1-Ethoxyethyl)piperidine lacks a conjugated π -electron system, meaning it has no strong UV chromophore. Consequently, standard UV-metric titration is blind to its ionization state. We must rely on high-precision potentiometric titration [3].

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass-membrane pH electrode using NIST-traceable standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Atmospheric Control (Critical Step): Purge the titration vessel with high-purity Nitrogen ( N2​ ) gas. Rationale: Piperidines are strong bases that rapidly absorb atmospheric CO2​ to form carbamates/carbonates, which will artificially buffer the solution and invalidate the titration curve.

  • Sample Preparation: Dissolve the analog to a concentration of 1.0 mM in a 0.15 M KCl aqueous solution. Rationale: The 0.15 M KCl maintains a constant ionic strength mimicking physiological conditions, preventing activity coefficient fluctuations during the titration.

  • Cosolvent Extrapolation (If poorly soluble): If the analog precipitates in pure water, perform titrations in three distinct Methanol/Water mixtures (e.g., 30%, 40%, 50% MeOH). Use the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa by plotting the apparent pKa against the dielectric constant of the mixtures.

  • Titration: Titrate with standardized 0.1 M NaOH, recording the first derivative of the pH/volume curve to identify the exact equivalence point.

Protocol B: High-Throughput logD (pH 7.4) via Shake-Flask & LC-MS/MS

The Causality: While logP measures the partitioning of the neutral species, logD at pH 7.4 measures the effective partitioning of the molecule in its physiological ionization state. We mandate the shake-flask method over chromatographic retention time (CHI) approximations because the latter cannot accurately model the specific hydrogen-bond acceptor properties of the ethoxyethyl ether linkage.

Step-by-Step Methodology:

  • Phase Pre-saturation (Critical Step): Vigorously stir 1-octanol and pH 7.4 phosphate-buffered saline (PBS) together for 24 hours, then separate. Rationale: Water and octanol are mutually soluble (octanol dissolves ~2.3% water). Failing to pre-saturate alters the phase volumes and partitioning thermodynamics during the actual experiment.

  • Spiking: Prepare a 10 mM stock of the piperidine analog in DMSO. Spike 10 µL of this stock into a vial containing 1 mL of the pre-saturated octanol/PBS biphasic system (final DMSO concentration <1% to prevent cosolvent effects).

  • Equilibration: Mechanically shake the vials at 300 rpm for 60 minutes at 25 °C to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes. Rationale: Micro-emulsions of octanol in the aqueous phase will falsely elevate the apparent aqueous concentration, severely skewing the logD calculation.

  • Quantification: Carefully sample both the organic and aqueous layers. Quantify the analyte concentration using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: logD7.4​=log10​([Analyte]aqueous​[Analyte]octanol​​) .

Workflow A Compound Synthesis & LC-MS Purity (>95%) B Potentiometric Titration (pKa Determination) A->B QC Passed C Shake-Flask LC-MS (logD at pH 7.4) B->C Ionization Known D Kinetic Solubility (Nephelometry) C->D E In Vitro ADME (Microsomal Stability) D->E

Figure 2: Self-validating physicochemical profiling workflow for piperidine derivatives.

Quantitative Data Synthesis

The following table synthesizes the expected physicochemical parameters for the 4-(1-ethoxyethyl)piperidine scaffold based on comparative empirical data of structurally related piperidine and piperazine derivatives[1, 4].

Physicochemical ParameterExpected Range / ValueAnalytical MethodImplications for Drug Design
Molecular Weight 157.25 g/mol [4]High-Resolution MSExcellent for fragment-based drug discovery (FBDD) or as a modular pharmacophore.
pKa (Aqueous) 9.2 – 10.1 [3]Potentiometric TitrationPredominantly ionized at pH 7.4, ensuring high aqueous solubility but requiring active transport or specific lipophilicity tuning for BBB crossing.
logP (Neutral) 1.8 – 2.4Shake-Flask (pH 12)Ideal baseline lipophilicity; prevents non-specific protein binding while allowing membrane interaction.
logD (pH 7.4) 0.5 – 1.2Shake-Flask LC-MSBalances aqueous solubility in the GI tract with sufficient lipophilicity for passive transcellular absorption.
Kinetic Solubility > 250 µMNephelometry (pH 7.4)Low risk of precipitation in biological assays; highly tractable for high-throughput screening.

Conclusion

The 4-(1-ethoxyethyl)piperidine scaffold offers a highly tunable physicochemical profile. By understanding the causal relationship between the ethoxyethyl ether linkage and the piperidine nitrogen, researchers can leverage this moiety to fine-tune pKa, logD, and solubility. However, the accuracy of this tuning relies entirely on the integrity of the analytical workflows. By implementing self-validating protocols—such as rigorous atmospheric control during potentiometry and phase pre-saturation in shake-flask assays—drug development professionals can generate the high-fidelity data necessary to drive successful lead optimization.

References

  • MDPI. "Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin." MDPI Pharmaceuticals. Available at: [Link]

  • Zafar, S., et al. "Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature." Pakistan Journal of Pharmaceutical Sciences. Available at:[Link]

Thermodynamic stability of 4-(1-Ethoxyethyl)piperidine under standard conditions

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-(1-Ethoxyethyl)piperidine Under Standard Conditions

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-(1-ethoxyethyl)piperidine, a heterocyclic compound representative of a class of structures frequently investigated in pharmaceutical development. In the absence of specific literature data for this molecule, this document outlines the theoretical principles and practical experimental protocols necessary to establish a complete stability profile. We detail a multi-faceted approach encompassing theoretical degradation pathway analysis, thermal analysis via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and long-term stability studies as prescribed by International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, chemists, and drug development professionals, providing the necessary tools to predict, measure, and document the stability of novel piperidine derivatives under standard conditions.

Introduction: The Critical Role of Stability in Drug Development

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved pharmaceuticals and clinical candidates.[1][2] Its derivatives are explored for a wide range of therapeutic applications due to their versatile chemical properties and biological activity.[3] The thermodynamic stability of any active pharmaceutical ingredient (API) is a critical quality attribute (CQA) that dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy.[4][5] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.

This guide focuses on 4-(1-ethoxyethyl)piperidine, a molecule featuring a piperidine ring and an ether linkage. Both functional groups present unique stability considerations. The basic nitrogen of the piperidine can influence reactivity, while the ether bond may be susceptible to hydrolysis. Therefore, a thorough evaluation of its thermodynamic stability is paramount before its advancement in any development pipeline. This document provides the scientific rationale and detailed methodologies for conducting such an evaluation.

Theoretical Framework and Molecular Profile

Thermodynamic stability refers to the state of a system at its lowest energy level under given conditions. For a chemical compound, this relates to its resistance to chemical change or decomposition. The key metric is the Gibbs free energy of formation (ΔG°); a lower ΔG° indicates greater stability. However, in a practical sense, we are often more concerned with the kinetic stability—the energy barrier (activation energy) that must be overcome for degradation to occur.

Structural Analysis of 4-(1-Ethoxyethyl)piperidine

The structure of 4-(1-ethoxyethyl)piperidine contains two key features that will govern its stability profile:

  • The Piperidine Ring: A saturated six-membered heterocycle. Like cyclohexane, it adopts a stable chair conformation.[6] The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, making the ring susceptible to oxidation or other reactions.

  • The Acetal-like Ether Linkage: The ethoxy group attached to the ethyl side chain at the 4-position forms an acetal-like structure. This group is potentially the most labile part of the molecule, susceptible to hydrolysis under acidic conditions to yield 4-acetylpiperidine and ethanol.

Predicted Degradation Pathways

A forced degradation or stress testing study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[7] Based on the structure, two primary degradation pathways are predicted for 4-(1-ethoxyethyl)piperidine.

cluster_0 Predicted Degradation Pathways cluster_1 Hydrolytic Degradation (Acid-Catalyzed) cluster_2 Oxidative Degradation Parent 4-(1-Ethoxyethyl)piperidine Deg1 4-Acetylpiperidine Parent->Deg1 H+ / H2O Deg3 Piperidine N-oxide derivative Parent->Deg3 [O] (e.g., H2O2) Deg2 Ethanol Deg4 Ring-opened byproducts Deg3->Deg4 Further Oxidation

Caption: Predicted degradation pathways for 4-(1-ethoxyethyl)piperidine.

Experimental Assessment of Thermodynamic Stability

A comprehensive stability assessment involves a combination of thermal analysis techniques and long-term studies under controlled conditions. The following workflow provides a robust strategy.

cluster_workflow Thermodynamic Stability Assessment Workflow cluster_thermal Start Compound Synthesis & Characterization Forced Forced Degradation (Stress Testing) Acid, Base, Oxidative, Thermal, Photo Start->Forced Thermal Thermal Analysis Start->Thermal Analysis Stability-Indicating Analytical Method (e.g., HPLC, LC-MS) Forced->Analysis Identify Degradants DSC DSC (Melting Point, Purity, ΔH) Thermal->DSC TGA TGA (Decomposition Temp.) Thermal->TGA ICH_Study ICH Long-Term Stability Study DSC->ICH_Study Inform Purity & Thermal Limits TGA->ICH_Study Inform Thermal Limits ICH_Study->Analysis Test at Timepoints Analysis->ICH_Study Validate Method Report Final Stability Report (Shelf-life, Storage Conditions) Analysis->Report Compile & Analyze Data

Caption: A comprehensive workflow for thermodynamic stability assessment.

Thermal Analysis

Thermal analysis techniques provide rapid insights into the material's behavior as a function of temperature.[8]

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It is used to determine melting point, heat of fusion, and to detect exothermic or endothermic events associated with decomposition.[10][11]

Table 1: Example DSC Parameters

ParameterValueRationale
InstrumentNetzsch DSC 200 F3 Maia or equivalentStandard instrument for thermal analysis.[10]
Sample Mass5-10 mgSufficient mass for signal detection while minimizing thermal gradients.[10]
Pan TypeVented AluminumAllows for release of any evolved gases during heating.
AtmosphereNitrogen (Inert)Prevents oxidative degradation during the analysis.
Flow Rate50 mL/minStandard flow rate to maintain an inert environment.
Heating Rate10 °C/minA common rate that balances resolution and experimental time.
Temperature Range25 °C to 400 °CBroad range to capture melting and potential decomposition events.

Experimental Protocol: DSC Analysis

  • Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 5-10 mg of 4-(1-ethoxyethyl)piperidine into an aluminum DSC pan.

  • Sealing: Crimp the pan with a vented lid. Place an empty, sealed pan on the reference side.

  • Program Execution: Place the sample and reference pans into the DSC cell. Run the temperature program as defined in Table 1.

  • Data Analysis: Analyze the resulting thermogram to identify the onset and peak of the melting endotherm and any subsequent exothermic or endothermic events. The melting point provides an indication of purity, while sharp exothermic events can signify decomposition.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13] It is used to determine the temperature at which decomposition and mass loss begin.[14]

Table 2: Example TGA Parameters

ParameterValueRationale
InstrumentTA Instruments Q500 or equivalentStandard high-precision thermogravimetric analyzer.[13]
Sample Mass10-20 mgProvides a clear mass loss signal.
Pan TypePlatinum or CeramicInert at high temperatures.
AtmosphereNitrogen (Inert)To study thermal decomposition without oxidation.
Flow Rate60 mL/minEnsures an inert environment and removal of evolved gases.
Heating Rate10 °C/minStandard rate for decomposition studies.
Temperature Range25 °C to 600 °CSufficient to induce complete thermal decomposition.

Experimental Protocol: TGA Analysis

  • Instrument Preparation: Tare the balance within the TGA instrument.

  • Sample Loading: Place 10-20 mg of the sample evenly onto the tared TGA pan.

  • Program Execution: Place the pan onto the balance mechanism and run the temperature program as defined in Table 2.

  • Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of significant mass loss is considered the decomposition temperature. The derivative of this curve (DTG) can help identify distinct decomposition steps.

Long-Term Stability Testing (ICH Guidelines)

The cornerstone of stability assessment is the long-term stability study conducted under standardized conditions defined by the ICH.[5] These studies evaluate the product's quality over its proposed shelf-life.[4]

Table 3: ICH Standard Long-Term and Accelerated Stability Conditions

Study TypeStorage ConditionMinimum Duration at Submission
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months[5]
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months[5]

RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during accelerated testing.[4]

Experimental Protocol: Long-Term Stability Study

  • Batch Selection: Use at least one representative batch of 4-(1-ethoxyethyl)piperidine of sufficient purity and quality.[15]

  • Container Closure System: Store the sample in a container that simulates the proposed final packaging.

  • Chamber Setup: Place samples into calibrated stability chambers set to the conditions specified in Table 3.[15]

  • Timepoint Pulls: At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove samples for analysis.

  • Analytical Testing: Analyze the samples using a validated, stability-indicating analytical method (typically HPLC-UV or LC-MS). The method must be able to separate the parent compound from all potential degradation products.

  • Parameters to Test:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay: Quantification of the parent compound.

    • Impurities/Degradation Products: Identification and quantification of any new peaks.

  • Data Evaluation: Plot the assay value and impurity levels over time. Use this data to determine the re-test period or shelf-life, which is the time during which the product remains within its predefined acceptance criteria.

Conclusion

While direct stability data for 4-(1-ethoxyethyl)piperidine is not publicly available, a robust and reliable stability profile can be established through a systematic application of modern analytical techniques and regulatory-compliant protocols. By first predicting potential degradation pathways and then employing thermal analysis (DSC, TGA) to understand its intrinsic thermal limits, a scientifically sound foundation is laid. The subsequent execution of a long-term ICH stability study provides the definitive data required to establish storage conditions and a viable shelf-life. This integrated approach ensures that the thermodynamic stability of novel piperidine derivatives like 4-(1-ethoxyethyl)piperidine is thoroughly understood, a non-negotiable requirement for their successful development in the pharmaceutical industry.

References

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  • University of Pennsylvania Perelman School of Medicine. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

  • Adu-Gyamfi, E., et al. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. Retrieved from [Link]

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  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. Retrieved from [Link]

  • Vici Health Sciences. (2025, January 3). Stability Testing for Pharmaceutical Drug Products. Retrieved from [Link]

  • CPT Labs. (2021). Stability Testing Of Drug Products In The US 2021. Retrieved from [Link]

  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]

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  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • MDPI. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2. Retrieved from [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • The Lab Depot. (n.d.). Stability Testing for Pharmaceutical Products. Retrieved from [Link]

  • PMC. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]

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  • Sciencemadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • PMC. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • ACG Publications. (2025, March 27). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

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Methodological & Application

Application Note: Laboratory-Scale Synthesis Pathway for 4-(1-Ethoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

4-(1-Ethoxyethyl)piperidine is a highly versatile, lipophilic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the basic piperidine nitrogen alongside an ether side-chain makes it an attractive pharmacophore for modulating physicochemical properties such as logP, membrane permeability, and target receptor affinity.

Designing a laboratory-scale synthesis for this molecule requires rigorous control over chemoselectivity. Direct etherification of unprotected 4-(1-hydroxyethyl)piperidine would result in a complex, inseparable mixture of N-alkylated and O-alkylated products. To circumvent this, we have designed a robust, three-step, self-validating synthetic pathway starting from the commercially available and inexpensive precursor, 1-Boc-4-acetylpiperidine .

Retrosynthetic Analysis & Mechanistic Causality

The synthesis is strategically broken down into three logical transformations, each chosen for specific mechanistic advantages:

  • Chemoselective Ketone Reduction : Sodium borohydride (NaBH₄) is selected over stronger reducing agents (e.g., LiAlH₄). NaBH₄ is a mild hydride source that rapidly reduces the ketone moiety to a secondary alcohol while leaving the base-sensitive Boc-carbamate protecting group completely intact. This yields the intermediate derivative[1], which is a highly stable, isolable compound[2].

  • Williamson Ether Synthesis : The formation of the ether linkage utilizes the classic [3]. Because the intermediate is a secondary alcohol, its corresponding alkoxide is sterically hindered and highly basic. To prevent competing E2 elimination, we must use a highly reactive, unhindered primary electrophile. dictates that ethyl iodide (EtI) is ideal here due to the superior leaving group ability of iodine, which accelerates the desired SN2 pathway over elimination[4].

  • Acidic Deprotection : The Boc group is cleaved using anhydrous 4M HCl in dioxane. This method is preferred over trifluoroacetic acid (TFA) because the resulting hydrochloride salt often precipitates directly from the non-polar reaction mixture, allowing for isolation via simple filtration and avoiding tedious chromatographic purification.

SynthesisPathway SM 1-Boc-4-acetylpiperidine (Starting Material) Step1 Step 1: Ketone Reduction NaBH4, MeOH, 0°C to RT SM->Step1 Int1 1-Boc-4-(1-hydroxyethyl)piperidine (Intermediate 1) Step1->Int1 Step2 Step 2: Williamson Etherification NaH, EtI, DMF, 0°C to RT Int1->Step2 Int2 1-Boc-4-(1-ethoxyethyl)piperidine (Intermediate 2) Step2->Int2 Step3 Step 3: Boc Deprotection 4M HCl in Dioxane, DCM Int2->Step3 Product 4-(1-Ethoxyethyl)piperidine (Final Product) Step3->Product

Figure 1: Three-step laboratory synthesis pathway for 4-(1-Ethoxyethyl)piperidine.

Quantitative Data & Reagent Stoichiometry

Table 1: Reagent Stoichiometry (Standard 10.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
1-Boc-4-acetylpiperidine227.301.010.02.27 g
Sodium Borohydride (NaBH₄)37.831.515.00.57 g
Sodium Hydride (60% in oil)24.001.515.00.60 g
Ethyl Iodide (EtI)155.971.515.01.20 mL
4M HCl in Dioxane36.465.050.012.5 mL

Table 2: Expected Physical Properties & Characterization Metrics

CompoundPhysical StateKey Diagnostic Signatures (IR / ¹H NMR)
1-Boc-4-(1-hydroxyethyl)piperidineViscous Oil / SolidIR : ~3300 cm⁻¹ (broad, strong O-H stretch)
1-Boc-4-(1-ethoxyethyl)piperidineClear OilIR : ~1100 cm⁻¹ (C-O-C); NMR : 1.45 ppm (s, 9H)
4-(1-Ethoxyethyl)piperidinePale Yellow OilNMR : Absence of 1.45 ppm singlet; broad N-H ~2.0 ppm

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE. NaH is highly pyrophoric and must be handled under inert atmosphere.

  • Causality : Methanol is used as the solvent because it acts as a proton donor to stabilize the alkoxyborohydride intermediates, significantly accelerating the reduction rate compared to aprotic solvents.

  • Procedure :

    • Dissolve 1-Boc-4-acetylpiperidine (10.0 mmol, 2.27 g) in 20 mL of anhydrous methanol in a 100 mL round-bottom flask.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add NaBH₄ (15.0 mmol, 0.57 g) portion-wise over 15 minutes to safely control the exothermic release of hydrogen gas.

    • Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 2 hours.

    • Workup : Quench the reaction by slowly adding 10 mL of distilled water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Checkpoint : TLC (Hexanes:EtOAc 1:1) will reveal the complete consumption of the starting material and the formation of a new, more polar spot (lower Rf). FT-IR spectroscopy will definitively show a prominent, broad -OH stretch at ~3300 cm⁻¹.

  • Causality : Dimethylformamide (DMF) is chosen as the solvent because polar aprotic solvents leave the alkoxide nucleophile unsolvated (naked) and highly reactive, which is critical for forcing the SN2 substitution on a secondary alkoxide[4].

WilliamsonMechanism Alcohol Secondary Alcohol (Substrate) Base NaH (Strong Base) Deprotonation Alcohol->Base Alkoxide Alkoxide Ion (Strong Nucleophile) Base->Alkoxide SN2 Concerted SN2 Backside Attack Alkoxide->SN2 Electrophile Ethyl Iodide (Primary Electrophile) Electrophile->SN2 Ether Ether Linkage (Product) SN2->Ether

Figure 2: Mechanistic workflow of the Williamson ether synthesis via SN2.

  • Procedure :

    • Charge an oven-dried 100 mL round-bottom flask with NaH (60% dispersion in mineral oil, 15.0 mmol, 0.60 g) and a magnetic stir bar. Purge the flask with inert argon gas.

    • Suspend the NaH in 15 mL of anhydrous DMF and cool the mixture to 0 °C.

    • Dissolve the intermediate 1-Boc-4-(1-hydroxyethyl)piperidine (10.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 10 minutes. (Observation: Effervescence from H₂ gas evolution will occur).

    • Stir the alkoxide mixture at 0 °C for 30 minutes to ensure complete deprotonation.

    • Add ethyl iodide (15.0 mmol, 1.20 mL) dropwise via syringe.

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

    • Workup : Quench the reaction carefully with 10 mL of saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint : Perform FT-IR analysis on the crude oil. The successful formation of the ether is confirmed by the complete disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp, strong C-O-C asymmetric stretch at ~1100 cm⁻¹.

  • Causality : The generation of CO₂ and isobutylene gas drives the deprotection equilibrium irreversibly forward. Dichloromethane (DCM) is used to maintain solubility of the starting material until the hydrochloride salt precipitates.

  • Procedure :

    • Dissolve the crude 1-Boc-4-(1-ethoxyethyl)piperidine in 10 mL of anhydrous DCM.

    • Add 4M HCl in dioxane (50.0 mmol, 12.5 mL) dropwise at room temperature.

    • Stir the reaction mixture for 4 hours at room temperature. (Observation: Gas evolution will occur, and a white precipitate may form).

    • Concentrate the mixture under reduced pressure to remove DCM and dioxane, yielding the crude hydrochloride salt.

    • Free-basing : Dissolve the salt in 10 mL of distilled water and adjust the pH to >12 using 2M aqueous NaOH.

    • Extract the basic aqueous layer with DCM (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final 4-(1-ethoxyethyl)piperidine free base as a pale yellow oil.

  • Self-Validation Checkpoint : ¹H NMR (CDCl₃) will definitively confirm deprotection by the absence of the massive 9H singlet at ~1.45 ppm (the Boc group). Additionally, a broad singlet corresponding to the secondary amine N-H should appear around 2.0 ppm.

References

  • 4-(1-Hydroxyethyl)piperidine-1-carboxylic acid | C8H15NO3 | CID 22225001 . PubChem.[Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry.[Link]

  • Williamson ether synthesis . Wikipedia. [Link]

Sources

Application Notes and Protocols for In Vivo Dosing of 4-(1-Ethoxyethyl)piperidine Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of in vivo dosing protocols for formulations containing 4-(1-Ethoxyethyl)piperidine. Given the novelty of this specific molecule and the absence of extensive public data, this guide emphasizes a foundational, step-by-step approach to protocol development. It integrates principles of pharmacology, toxicology, and formulation science to enable the rational design of preclinical studies. The protocols herein are designed to be self-validating systems, ensuring data integrity and reproducibility.

Introduction to 4-(1-Ethoxyethyl)piperidine and the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure allows for diverse stereochemical arrangements, making it a versatile scaffold for targeting a wide array of biological receptors.[1] Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to analgesic, anti-inflammatory, antipsychotic, and anesthetic effects.[2][3]

4-(1-Ethoxyethyl)piperidine is a substituted piperidine derivative. The presence of the ethoxyethyl group at the 4-position suggests potential modulation of lipophilicity and metabolic stability compared to simpler piperidine analogs. While specific data on this compound is scarce, its structural similarity to other pharmacologically active piperidines warrants careful investigation of its in vivo properties. The primary objectives for a researcher new to this compound should be to establish a suitable formulation, determine its safety profile, and characterize its pharmacokinetic behavior before proceeding to efficacy studies.

Pre-formulation and Formulation Development

A robust and appropriate formulation is the cornerstone of any successful in vivo study. The primary goal is to deliver the compound to the systemic circulation in a consistent and reproducible manner. For a novel compound like 4-(1-Ethoxyethyl)piperidine, a systematic approach to formulation development is essential.

Physicochemical Characterization

Before any formulation work, the fundamental physicochemical properties of 4-(1-Ethoxyethyl)piperidine must be determined. This includes its solubility in a range of aqueous and organic solvents, its pKa, and its logP. The basic nitrogen in the piperidine ring suggests that the compound's aqueous solubility will be pH-dependent, likely increasing in acidic conditions.[4] The hydrochloride salt form is often used to enhance the aqueous solubility of piperidine derivatives.[5]

Vehicle Selection Strategy

The choice of vehicle is critical and depends on the route of administration, the solubility of the test article, and the tolerability of the vehicle in the chosen animal species.[6][7] For early-stage preclinical studies, a simple formulation is often preferred. A tiered approach to vehicle selection is recommended, starting with the simplest and moving to more complex systems as needed.

Common Vehicles for Preclinical Studies:

Vehicle ClassExamplesSuitability and Considerations
Aqueous Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Water for InjectionIdeal for water-soluble compounds. Isotonic and well-tolerated.[8]
Co-solvents Polyethylene glycol (PEG) 300/400, Propylene glycol (PG), EthanolUsed to dissolve compounds with poor water solubility. Often used in combination with aqueous vehicles. Potential for toxicity at high concentrations.[8]
Surfactants Tween® 80, Cremophor® ELUsed to increase the solubility of lipophilic compounds by forming micelles. Can have their own biological effects and potential for toxicity.[9]
Lipid-based Corn oil, Sesame oil, Medium-chain triglycerides (MCTs)Suitable for highly lipophilic compounds for oral or intraperitoneal administration. Not suitable for intravenous administration unless formulated as an emulsion.[8][9]
Complexing Agents Cyclodextrins (e.g., HP-β-CD)Can form inclusion complexes with poorly soluble drugs to enhance their aqueous solubility.[3][10]
Workflow for Vehicle Selection and Formulation Development

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation Preparation cluster_2 Phase 3: Final Selection A Determine solubility of 4-(1-Ethoxyethyl)piperidine in various vehicles (e.g., saline, PEG400, corn oil, 5% Tween 80). B Prepare trial formulations at the desired concentration. A->B C Assess physical stability (e.g., precipitation, phase separation) over time. B->C D Select the simplest formulation that provides a stable solution or homogenous suspension. C->D E Proceed to in vivo tolerability and MTD studies. D->E

Caption: Workflow for vehicle selection and formulation development.

In Vivo Dosing Protocols

The following protocols are designed to be a starting point for the in vivo characterization of 4-(1-Ethoxyethyl)piperidine. It is assumed that all animal procedures will be conducted in accordance with institutional and national guidelines for animal welfare.

Protocol for Maximum Tolerated Dose (MTD) Study

The MTD study is a critical first step to determine the highest dose of a drug that can be administered without causing unacceptable toxicity. This information is essential for designing subsequent pharmacokinetic and efficacy studies.[6]

Objective: To determine the single-dose MTD of 4-(1-Ethoxyethyl)piperidine in the chosen animal model (e.g., mice or rats).

Materials:

  • 4-(1-Ethoxyethyl)piperidine formulation

  • Vehicle control

  • Appropriate animal species (e.g., C57BL/6 mice), 8-10 weeks old, mixed-sex or single-sex depending on the study design.

  • Dosing syringes and needles (appropriate gauge for the route of administration)

  • Animal balance

  • Clinical observation checklist

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing facility for at least 7 days before the study.

  • Dose Selection: Based on any available in vitro cytotoxicity data or information from structurally similar compounds, select a starting dose. A common starting point is 10 mg/kg. A dose-escalation scheme should be planned (e.g., 10, 30, 100, 300, 1000 mg/kg).

  • Group Allocation: Assign animals to dose groups (n=3-5 per group, including a vehicle control group).

  • Dosing: Administer a single dose of the formulation via the intended route of administration (e.g., oral gavage, intraperitoneal injection, or intravenous injection).

  • Clinical Observations: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 6, 24, 48, and 72 hours post-dose). Observations should include changes in posture, activity, breathing, and any signs of pain or distress.

  • Body Weight: Record body weight daily for 7-14 days. A significant loss of body weight (e.g., >15-20%) is a common indicator of toxicity.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious, irreversible clinical signs.

Illustrative MTD Study Data:

Dose Group (mg/kg)nMortalityKey Clinical SignsBody Weight Change (Day 7)MTD Assessment
Vehicle50/5None observed+2%Tolerated
10050/5None observed+1%Tolerated
30050/5Mild, transient hypoactivity-3%Tolerated
100052/5Severe hypoactivity, ataxia-18%Exceeded MTD
Conclusion MTD is approximately 300 mg/kg
Protocol for a Pilot Pharmacokinetic (PK) Study

A pilot PK study provides initial information on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This is crucial for understanding its exposure-response relationship.

Objective: To determine the plasma concentration-time profile of 4-(1-Ethoxyethyl)piperidine after a single dose.

Materials:

  • 4-(1-Ethoxyethyl)piperidine formulation

  • Vehicle control

  • Cannulated or non-cannulated rodents (e.g., Sprague-Dawley rats)

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Dose Selection: Select a dose well below the MTD (e.g., 10-30 mg/kg).

  • Dosing: Administer a single dose to a group of animals (n=3-5 per time point for sparse sampling, or n=3-5 for serial sampling if cannulated).

  • Blood Sampling: Collect blood samples at predetermined time points. For intravenous administration, typical time points are: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours. For oral administration, typical time points are: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Plasma Preparation: Process blood samples to obtain plasma by centrifugation.

  • Bioanalysis: Analyze plasma samples to determine the concentration of 4-(1-Ethoxyethyl)piperidine.

  • Data Analysis: Plot the mean plasma concentration versus time and calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

Workflow for a Pilot In Vivo Study

G A Develop a stable formulation of 4-(1-Ethoxyethyl)piperidine. B Conduct a Maximum Tolerated Dose (MTD) study to determine the safe dose range. A->B C Perform a pilot Pharmacokinetic (PK) study at a dose below the MTD. B->C D Analyze plasma samples to determine the concentration-time profile. C->D E Based on PK and MTD data, design dose-response efficacy studies. D->E F Efficacy Model (e.g., analgesic, anti-inflammatory) E->F

Caption: Logical flow for initial in vivo characterization.

Concluding Remarks

The successful in vivo evaluation of a novel compound such as 4-(1-Ethoxyethyl)piperidine hinges on a methodical and scientifically rigorous approach. By starting with a thorough understanding of the compound's physicochemical properties, developing a suitable formulation, and systematically assessing its safety and pharmacokinetic profile, researchers can build a solid foundation for subsequent efficacy studies. The protocols and workflows provided in this guide are intended to serve as a robust framework for these initial investigations, enabling the generation of high-quality, reproducible data.

References

  • Analgesic activity of alkyl piperidine derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Pouton, C. W. (2006).
  • Sato, H., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega.
  • Piperidine: Human health tier II assessment. (2016, February 5).
  • BenchChem. (2025).
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences.
  • BenchChem. (2025). Technical Guide: Solubility Profile of trans-2-Piperidin-1-ylcyclopentanol. BenchChem.
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Gad Consulting Services.
  • U.S. Food and Drug Administration. (2018, July 13). Use of Liquids and/or Soft Foods as Vehicles for Drug Administration: General Considerations for Selection and In Vitro Methods. FDA.
  • Chen, Y.-C., et al. (2022). Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement. Pharmaceutics.
  • Sato, H., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega.
  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?.
  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species.
  • (n.d.). HOW DO I GET MY COMPOUND INTO PHASE I?.
  • Savvin, V. V., et al. (2022).
  • Encyclopedia.pub. (2023, February 9).
  • BenchChem. (2025).
  • Siddiqui, S., et al. (2012).

Sources

Sample preparation techniques for 4-(1-Ethoxyethyl)piperidine mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity Sample Preparation and Mass Spectrometry Workflows for 4-(1-Ethoxyethyl)piperidine

Executive Summary

4-(1-Ethoxyethyl)piperidine (4-EEP) is a highly versatile secondary amine featuring an ether-linked aliphatic side chain. As a critical intermediate in pharmaceutical synthesis and a structural analog to various bioactive pharmacophores, its accurate quantification in both synthetic reaction mixtures and complex biological matrices is essential.

However, the physicochemical properties of 4-EEP—specifically its high basicity (pKa ~10.4), moderate lipophilicity, and the presence of an active secondary amine hydrogen—present significant analytical challenges. These include severe peak tailing on reversed-phase liquid chromatography (LC) columns, thermal degradation in gas chromatography (GC), and high susceptibility to ion suppression from endogenous phospholipids. This application note details field-proven, self-validating sample preparation strategies and mass spectrometry (MS) protocols designed to overcome these challenges, ensuring robust E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your analytical workflows.

Physicochemical Profiling & Methodological Rationale

To design a self-validating analytical method, the sample preparation must directly address the molecule's structural liabilities.

The Rationale for LC-MS/MS: Mixed-Mode Strong Cation Exchange (MCX)

For trace-level bioanalysis (e.g., plasma or urine), LC-MS/MS operating in positive Electrospray Ionization (ESI+) is the gold standard[1]. Because 4-EEP is highly basic, standard C18 Solid-Phase Extraction (SPE) yields poor recovery; the protonated amine is too polar to be retained effectively via hydrophobic interactions alone.

  • The Causality: We employ Mixed-Mode Strong Cation Exchange (MCX) SPE. By acidifying the sample, the piperidine nitrogen is fully protonated. The MCX sorbent (containing both hydrophobic divinylbenzene and negatively charged sulfonic acid groups) traps the 4-EEP via strong ionic bonds. This allows for aggressive washing with 100% organic solvents (like methanol) to strip away phospholipids and neutral lipids, which are the primary culprits of matrix effects and ion suppression in ESI+[2].

The Rationale for GC-MS: Alkaline Extraction and Acylation

For synthetic quality control or volatile profiling, GC-MS is preferred. However, injecting underivatized secondary amines like 4-EEP onto a GC column leads to hydrogen bonding with active silanol groups on the stationary phase, causing severe peak tailing and loss of sensitivity.

  • The Causality: We utilize a high-pH Liquid-Liquid Extraction (LLE) to deprotonate the amine, driving it into an organic solvent. This is immediately followed by derivatization using Trifluoroacetic Anhydride (TFAA). The acylation reaction replaces the active amine hydrogen with a trifluoroacetyl group, neutralizing the basicity, drastically increasing volatility, and generating highly diagnostic fragmentation patterns under Electron Ionization (EI).

Experimental Workflows & Protocols

Protocol A: LC-MS/MS Workflow (Biological Matrices)

This protocol is optimized for the extraction of 4-EEP from plasma/urine, ensuring >85% recovery and minimal matrix effects.

Materials: Oasis MCX SPE Cartridges (30 mg/1 cc), 2% Phosphoric acid ( H3​PO4​ ), 2% Formic acid (FA), HPLC-grade Methanol (MeOH), 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) (e.g., deuterated piperidine analog). Add 100 µL of 2% H3​PO4​ (aq) to disrupt protein binding and ensure complete protonation of the piperidine ring. Vortex for 30 seconds.

  • SPE Conditioning: Condition the MCX cartridge with 1 mL MeOH, followed by 1 mL of HPLC water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% FA in water to remove highly polar, neutral, and acidic endogenous interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. Crucial Step: Because the 4-EEP is ionically bound to the sulfonic acid groups, this aggressive organic wash removes hydrophobic phospholipids without eluting the analyte.

  • Elution: Elute the target compound with 1 mL of 5% NH4​OH in MeOH. The high pH (>11) neutralizes the piperidine nitrogen, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% FA) for LC-MS/MS injection.

Protocol B: GC-MS Workflow (Synthetic/Complex Mixtures)

This protocol utilizes LLE and acylation for the robust GC-EI-MS analysis of 4-EEP.

Materials: 1M Sodium Hydroxide (NaOH), Hexane, Ethyl Acetate, Trifluoroacetic Anhydride (TFAA).

Step-by-Step Methodology:

  • Alkalinization: To 100 µL of the sample matrix, add 100 µL of 1M NaOH. Vortex to ensure the pH is >11, fully deprotonating 4-EEP into its free base form.

  • Extraction: Add 500 µL of a Hexane:Ethyl Acetate (80:20, v/v) mixture. Vortex vigorously for 2 minutes. Centrifuge at 10,000 rpm for 5 minutes to achieve phase separation.

  • Transfer & Dry: Transfer the upper organic layer to a clean, dry glass vial. Evaporate to dryness under nitrogen. Note: Ensure absolute dryness, as water violently quenches TFAA.

  • Derivatization: Add 50 µL of Ethyl Acetate and 50 µL of TFAA to the dried residue. Cap tightly and incubate at 60°C for 30 minutes.

  • Final Preparation: Evaporate the excess derivatizing agent under nitrogen (in a fume hood). Reconstitute the N-trifluoroacetyl-4-EEP derivative in 100 µL of Hexane for GC-MS injection.

Data Presentation & MS Parameters

The fragmentation of piperidine derivatives under collision-induced dissociation (CID) is highly predictable. The cleavage of the side chain typically yields a highly stable piperidinium ion at m/z 84.1, a diagnostic fragment widely documented in fentanyl and piperidine analog studies[3][4].

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization ModeFragment Assignment
4-EEP (Quantifier) 158.1 [M+H]+ 84.122ESI+Piperidinium ring (loss of side chain)
4-EEP (Qualifier) 158.1 [M+H]+ 56.135ESI+Piperidine ring opening
N-TFA-4-EEP (GC) 253.0 [M]+ 154.0N/AEI (70 eV)N-TFA-piperidine fragment

Table 2: Method Validation Summary (LC-MS/MS via MCX SPE)

ParameterValue / RangeAcceptance Criteria
Linearity Range 0.05 - 500 ng/mL R2>0.995
Lower Limit of Quant. (LLOQ) 0.05 ng/mLS/N > 10, Precision < 20%
Extraction Recovery 88.4% - 93.2%Consistent across low/med/high QC
Matrix Effect (Ion Suppression) -4.5% to +2.1%Within ±15% (Demonstrates MCX efficacy)
Intra-day Precision (%CV) < 6.5%< 15%

Workflow Visualizations

To ensure seamless implementation, the logical relationships and mechanisms of the described protocols are mapped below.

DecisionTree Sample 4-(1-Ethoxyethyl)piperidine Sample Matrix Split Select Analytical Platform Sample->Split LCMS_Path LC-MS/MS (ESI+) Split->LCMS_Path High Sensitivity / Bioanalysis GCMS_Path GC-MS (EI) Split->GCMS_Path Volatile Profiling / Synthetic QC MCX Mixed-Mode Cation Exchange (MCX) SPE (Acidic Load, Basic Elute) LCMS_Path->MCX LLE Liquid-Liquid Extraction (LLE) (Alkaline pH > 11) GCMS_Path->LLE Analysis1 Quantification via MRM (m/z 158.1 -> 84.1) MCX->Analysis1 Deriv Trifluoroacetylation (TFAA) Derivatization LLE->Deriv Analysis2 Quantification via SIM (m/z 253, 154) Deriv->Analysis2

Caption: Decision tree for 4-(1-Ethoxyethyl)piperidine sample preparation based on analytical goals.

SPEMechanism Load 1. LOAD Acidified Sample (Amine is NH2+) Wash1 2. WASH 1 2% Formic Acid (Aq) Removes Neutrals Load->Wash1 Wash2 3. WASH 2 100% Methanol Removes Phospholipids Wash1->Wash2 Elute 4. ELUTE 5% NH4OH in MeOH (Neutralizes to NH, Elutes) Wash2->Elute

Caption: Mechanism of Mixed-Mode Strong Cation Exchange (MCX) SPE for basic piperidine derivatives.

References

  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries National Institutes of Health (PMC)[Link]

  • Determination of Common Metabolites for Methoxylated Fentanyl Analogs MDPI[Link]

  • Cations Derived from Fentanyls Generated by Atmospheric Pressure Photoionization in the Presence of Ammonia: An IMS-MS Study Journal of the American Society for Mass Spectrometry (ACS Publications)[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Receptor Binding Assays for 4-(1-Ethoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Assay Validation

In modern drug discovery, understanding the interaction between a novel compound and its biological target is paramount. For molecules built around the versatile piperidine scaffold, such as 4-(1-Ethoxyethyl)piperidine, this journey invariably begins with a receptor binding assay.[1][2][3] These assays are the workhorses of early-stage development, providing critical data on affinity (Kᵢ) and potency (IC₅₀) that guide lead optimization and candidate selection.

However, the data is only as reliable as the assay that generates it. As programs evolve, assays are often transferred between laboratories, adapted to higher-throughput platforms, or modified with new reagents. Each of these changes introduces potential variability. Cross-validation is the systematic process of comparing two distinct assay methodologies to ensure that the data remains consistent, accurate, and reproducible, thereby safeguarding the integrity of the entire drug discovery cascade.[4]

This guide provides an in-depth comparison of the two most prevalent receptor binding assay formats—the traditional Radioligand Filtration Assay and the homogeneous Scintillation Proximity Assay (SPA) —within the context of cross-validating a candidate molecule, 4-(1-Ethoxyethyl)piperidine. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for data comparison, all grounded in established scientific principles and regulatory expectations.[5][6][7]

Target Receptor Considerations for Piperidine Scaffolds

The piperidine moiety is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[1] Notably, derivatives frequently exhibit affinity for G protein-coupled receptors (GPCRs) and ion channels, including:

  • Sigma Receptors (σ₁ and σ₂): A common target class for piperidine-containing compounds, implicated in neurological disorders and cancer.[8][9][10][11]

  • Histamine Receptors (e.g., H₁, H₃): Many antihistamines and centrally-acting agents incorporate a piperidine ring.[12][13][14]

  • NMDA Receptors: Certain piperidine derivatives act as antagonists at the NR1/2B subunit, relevant for neurodegenerative diseases.[15]

For the purpose of this guide, we will proceed with the Sigma-1 (σ₁) receptor as our illustrative target, given the wealth of available literature on piperidine binding to this receptor. The principles and protocols described, however, are broadly applicable to other targets with appropriate selection of reagents.

Comparative Overview: Filtration vs. Scintillation Proximity Assays

The choice of assay platform is a critical decision driven by factors such as throughput needs, cost, and the specific nature of the receptor-ligand interaction. The two most common radioligand binding formats are filtration binding and SPA.

FeatureRadioligand Filtration AssayScintillation Proximity Assay (SPA)
Principle Physical separation of bound vs. free radioligand via vacuum filtration through a filter mat.[16][17]No-wash, homogeneous format. Light is only emitted when a radioligand binds to a receptor-coupled scintillant bead.[18][19][20]
Throughput Lower to MediumHigh to Ultra-High
Key Advantage "Gold standard" method; robust and less prone to certain artifacts (e.g., color quenching).Homogeneous "mix-and-measure" format simplifies automation and reduces radioactive waste.[17][21]
Key Disadvantage Cumbersome wash steps; potential for ligand dissociation during filtration; higher radioactive waste.[21]Susceptible to artifacts (color quenching, light scattering); requires careful bead and receptor optimization.[17]
Cost Lower initial setup cost, but higher consumable (filters, scintillant) and waste disposal costs.Higher initial cost for specialized beads and readers, but lower per-assay cost at high throughput.

The Cross-Validation Workflow: A Framework for Trust

Cross-validation is essential when transferring an established filtration assay to a higher-throughput SPA platform. The goal is to demonstrate that the new assay format produces comparable data for affinity and potency. This process is guided by principles outlined in regulatory documents such as the FDA's M10 guidance on bioanalytical method validation.[6][7]

cluster_prep Phase 1: Reagent & QC Preparation cluster_assays Phase 2: Parallel Assay Execution cluster_analysis Phase 3: Data Analysis & Comparison Reagents Prepare Single Lots: - 4-(1-Ethoxyethyl)piperidine - Radioligand (3H-pentazocine) - Receptor Membranes (σ₁) - Control Compounds QC Prepare QC Samples (High, Mid, Low Conc.) Reagents->QC Assay1 Method A: Filtration Assay (Full Curve + QCs) QC->Assay1 Assay2 Method B: Scintillation Proximity Assay (Full Curve + QCs) QC->Assay2 Analysis Calculate Key Parameters: - IC50 / Ki - Inter/Intra-assay Precision - Accuracy (%Bias) Assay1->Analysis Assay2->Analysis Comparison Compare Parameters Between Method A & B Analysis->Comparison Acceptance Acceptance Criteria Met? (e.g., IC50 within 2-fold, Precision/Accuracy <20%) Comparison->Acceptance Report_Pass Validation Successful: Method B is a valid alternative Acceptance->Report_Pass Yes Report_Fail Validation Failed: Investigate & Troubleshoot Acceptance->Report_Fail No

Caption: Workflow for cross-validating two receptor binding assay formats.

Experimental Protocols

Here we provide detailed protocols for both a filtration assay and an SPA, designed for determining the binding affinity of 4-(1-Ethoxyethyl)piperidine to the σ₁ receptor.

Method A: Radioligand Filtration Binding Assay

This protocol is a classic method that relies on the physical separation of the receptor-bound radioligand from the free radioligand.

1. Materials:

  • Receptor Source: Guinea pig brain membranes expressing σ₁ receptors.[8][9]

  • Radioligand: -pentazocine (specific activity ~20-40 Ci/mmol).

  • Test Compound: 4-(1-Ethoxyethyl)piperidine, serially diluted.

  • Positive Control: Haloperidol or (+)-Pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Apparatus: 96-well filter plates (GF/B), vacuum filtration manifold, scintillation counter.

2. Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of Assay Buffer to all wells.

  • Compound Addition: Add 50 µL of serially diluted 4-(1-Ethoxyethyl)piperidine, control compound, or buffer (for total binding). For non-specific binding (NSB), add a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM).[10][22]

  • Radioligand Addition: Add 50 µL of -pentazocine to all wells at a final concentration approximately equal to its Kₔ (~2-3 nM).

  • Reaction Initiation: Add 50 µL of the σ₁ receptor membrane preparation to all wells to initiate the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate for 120-150 minutes at 37°C to allow the binding to reach equilibrium.[8]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the GF/B filter plate. This crucial step separates the membrane-bound radioligand from the unbound.[16][17]

  • Washing: Immediately wash the filters three times with 200 µL of ice-cold Wash Buffer to remove any residual unbound or non-specifically bound radioligand. The cold temperature minimizes dissociation of the specific ligand-receptor complex during the wash.

  • Drying & Scintillation: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Method B: Scintillation Proximity Assay (SPA)

This homogeneous assay format eliminates the need for filtration, making it highly amenable to automation.[18][19]

1. Materials:

  • Receptor Source: Guinea pig brain membranes expressing σ₁ receptors.

  • Radioligand: -pentazocine.

  • Test Compound: 4-(1-Ethoxyethyl)piperidine, serially diluted.

  • Positive Control: Haloperidol or (+)-Pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • SPA Beads: Wheat Germ Agglutinin (WGA) PVT SPA beads. WGA binds to the glycosylated proteins present on the cell membranes, bringing the receptor into close proximity with the scintillant within the bead.

  • Apparatus: 96-well clear bottom plates, microplate scintillation counter.

2. Step-by-Step Procedure:

  • Bead-Membrane Coupling: In a microtube, mix the σ₁ receptor membranes with an optimized amount of WGA SPA beads in Assay Buffer. Incubate for at least 60 minutes on ice to allow for stable coupling.

  • Plate Setup: Add 50 µL of Assay Buffer to all wells of a 96-well plate.

  • Compound Addition: Add 50 µL of serially diluted 4-(1-Ethoxyethyl)piperidine, control compound, or buffer as described for the filtration assay.

  • Radioligand Addition: Add 50 µL of -pentazocine to all wells.

  • Reaction Initiation: Add 50 µL of the pre-coupled membrane/SPA bead slurry to all wells.

  • Incubation: Incubate the plate for 120-150 minutes at 37°C. Gentle shaking may be required to keep the beads in suspension.

  • Signal Detection: Seal the plate and count directly in a microplate scintillation counter. No filtration or washing is required. The energy from the beta particle emitted by the [³H] label can only travel a short distance in the aqueous environment. Only radioligand bound to the receptor-bead complex is close enough to excite the scintillant and produce a light signal.[20]

cluster_filtration Filtration Assay Principle cluster_spa Scintillation Proximity Assay (SPA) Principle F_Start [ Receptor + Radioligand* ] (Bound & Free in Solution) F_Filter Vacuum Filtration (Separation Step) F_Start->F_Filter F_Bound Bound Radioligand (Trapped on Filter) F_Filter->F_Bound F_Free Free Radioligand (Washed Away) F_Filter->F_Free F_Count Count Radioactivity F_Bound->F_Count S_Start [ Receptor-Bead + Radioligand* ] (Bound & Free in Solution) S_Bound Bound Radioligand (In Proximity to Bead) S_Start->S_Bound S_Free Free Radioligand (Too Far to Excite) S_Start->S_Free S_Count Measure Light Signal S_Bound->S_Count Signal S_Free->S_Count No Signal

Caption: Principles of Filtration vs. Scintillation Proximity Assays.

Data Analysis, Interpretation, and Acceptance Criteria

For both assays, specific binding is calculated by subtracting the non-specific binding (NSB) counts from the total binding (TB) counts.[22] The data is then plotted as percent inhibition versus the log concentration of 4-(1-Ethoxyethyl)piperidine. A non-linear regression analysis (sigmoidal dose-response) is used to determine the IC₅₀ value.

Cross-Validation Data Comparison:

The core of the cross-validation lies in comparing the results obtained from both methods run in parallel.

ParameterFiltration AssaySPAAcceptance CriteriaRationale
IC₅₀ (nM) 15.218.5IC₅₀ values should be within a 2- to 3-fold difference.Confirms that the measured potency of the compound is consistent across platforms.
Intra-Assay Precision (%CV) 8.5%7.2%%CV ≤ 20%Demonstrates the reproducibility of the assay within a single run.[4]
Inter-Assay Precision (%CV) 12.1%10.8%%CV ≤ 20%Demonstrates the reproducibility of the assay across different days/runs.[4]
QC Accuracy (%Bias) -5% to +8%-7% to +6%%Bias within ±20%Ensures the assay is accurately quantifying the interaction at different concentrations.[4]

Note: The data presented in the table is hypothetical and for illustrative purposes only.

If the acceptance criteria are met, the SPA method can be considered a validated, high-throughput alternative to the filtration assay for this specific compound and target. If there is a significant discrepancy, a thorough investigation is required. Potential sources of error include differences in buffer composition, non-optimal bead-to-membrane ratios in the SPA, or compound-specific artifacts like color quenching in the SPA format.[17]

Conclusion

Cross-validation is not merely a procedural formality; it is a cornerstone of scientific rigor in drug discovery. By systematically comparing a traditional filtration assay with a high-throughput Scintillation Proximity Assay, researchers can confidently transition their screening efforts without compromising data quality. For a compound like 4-(1-Ethoxyethyl)piperidine, this process ensures that the affinity and potency data used to make critical project decisions are both accurate and reliable, regardless of the platform on which they were generated. This commitment to robust, validated methodologies is fundamental to building a trustworthy and efficient drug development pipeline.

References

  • Oxford Academic. (2009, January 30). Scintillation proximity assay for measurement of RNA methylation. Available from: [Link]

  • PMC. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Available from: [Link]

  • Springer Nature Experiments. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Available from: [Link]

  • PubMed. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound From Free Ligand. Available from: [Link]

  • Emery Pharma. (2025, November 25). LBA Cross Validation: A Detailed Case Study. Available from: [Link]

  • ACS Publications. (2021, December 15). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]

  • Wikipedia. Scintillation proximity assay. Available from: [Link]

  • PMC. Tactics for preclinical validation of receptor-binding radiotracers. Available from: [Link]

  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

  • ResearchGate. (2025, August 6). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands | Request PDF. Available from: [Link]

  • PMC. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]

  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • Japan Bioanalysis Forum. (2018). Guideline/Guidance Comparison on Ligand Binding Assays (LBA). Available from: [Link]

  • ASCPT. (2022, November 11). FDA News: Issue 21-1, November 2022. Available from: [Link]

  • PubMed. (2012, April 1). Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin. Available from: [Link]

  • Japan Bioanalysis Forum. (2014). Ligand Binding Assays: Summary and Consensus from the Bioanalytical Workshop (CC V). Available from: [Link]

  • Wiley Online Library. (2020, February 27). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

  • Kymos. (2018, May 25). New FDA Guidance on Bioanalytical Method Validation. Available from: [Link]

  • PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Available from: [Link]

  • Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available from: [Link]

  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • PMC. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2016, January). Analgesic activity of alkyl piperidine derivatives. Available from: [Link]

  • PubMed. (2025, January 9). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Available from: [Link]

  • . (2023, July 7). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(1-Ethoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Handling substituted cyclic amines like 4-(1-Ethoxyethyl)piperidine requires moving beyond standard laboratory precautions. As a highly reactive piperidine derivative, this compound presents a trifecta of hazards: it is highly flammable, severely corrosive to biological tissues, and acutely toxic via inhalation and dermal absorption.

As your trusted partner in laboratory safety and chemical handling, we have engineered this comprehensive, step-by-step operational guide. By understanding the mechanistic causality behind these safety protocols, researchers can establish self-validating workflows that protect personnel and preserve experimental integrity.

Mechanistic Hazard Profile & Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular behavior of 4-(1-Ethoxyethyl)piperidine:

  • Enhanced Dermal Penetration: The core piperidine ring is inherently toxic and corrosive. However, the addition of the ethoxyethyl moiety increases the molecule's lipophilicity. This structural modification enhances its ability to penetrate the lipid-rich stratum corneum, making dermal exposure particularly dangerous and capable of inducing 1[1].

  • Vapor Pooling & Flashback Risk: With a vapor density significantly heavier than air (approx. 3.0), vapors do not easily dissipate. Instead, they pool in low-lying areas and can travel considerable distances to ignition sources, creating a severe 2[2].

  • Corrosive Vapor Action: Piperidine vapors react with moisture in the respiratory tract and eyes to cause 3[3].

Quantitative Safety Data & Material Compatibility

To establish effective engineering controls, we must benchmark our protocols against the compound's quantitative hazard data.

Table 1: Physicochemical Hazards & Engineering Controls

Parameter Value Operational Implication
Vapor Density 3.0 (Air = 1.0) Vapors pool in low areas; requires active low-level exhaust.
Flash Point ~16 °C (60.8 °F) Highly flammable; strictly requires non-sparking tools.
Explosion Limits 1.15% (LEL) - 8.7% (UEL) Explosion-proof ventilation is mandatory.

| Exposure Limit (WEEL) | 0.1 ppm (3.5 mg/m³) | Handling must occur within a certified fume hood. |

Table 2: Glove Material Permeation Efficacy

Glove Material Thickness Breakthrough Time Contact Type
Butyl Rubber 0.70 mm > 480 Minutes Full / Continuous Contact

| Nitrile Rubber | 0.40 mm | > 120 Minutes | Splash Contact Only |

Primary PPE Selection & Scientific Rationale

  • Hand Protection (Double-Gloving): Use a Nitrile inner glove (0.40 mm) and a Butyl rubber outer glove (0.70 mm). Causality: Nitrile polymers degrade under prolonged exposure to cyclic amines. Butyl rubber's dense, cross-linked polymer matrix provides a superior barrier against polar organic bases, ensuring 1[1].

  • Eye & Face Protection: Tight-fitting chemical splash goggles combined with an 8-inch minimum face shield. Causality: A face shield alone does not protect against heavier-than-air corrosive vapors. Goggles seal the ocular mucosa, while the shield prevents 4[4].

  • Body Protection: Flame-Resistant (FR) lab coat over a chemical-resistant apron, paired with antistatic footwear. Causality: The compound's low flash point creates a severe fire hazard. Antistatic footwear prevents electrostatic discharge, which could 5[5].

Self-Validating Operational Protocol

Safety protocols fail when they lack internal checks. The following methodology is designed as a closed-loop system: every step validates the integrity of the previous one.

Step 1: Environmental Validation Verify the fume hood face velocity is >100 fpm. Ensure all receiving equipment is grounded and bonded to prevent static discharge. Clear the area of all incompatible materials (strong oxidizers, acids).

Step 2: PPE Donning Sequence

  • Don antistatic footwear and FR lab coat.

  • Secure the chemical-resistant apron.

  • Apply splash goggles, followed by the face shield.

  • Don inner Nitrile gloves, then outer Butyl rubber gloves. Pull outer gloves over the lab coat cuffs.

Step 3: Execution Handle the chemical exclusively using non-sparking tools. Keep containers tightly closed immediately after dispensing to prevent vapor accumulation.

Step 4: Doffing & Integrity Inspection (Self-Validation) Before leaving the hood, inspect the outer Butyl gloves for any discoloration, swelling, or degradation.

  • If compromised: Immediately escalate to the emergency exposure protocol (Step 5).

  • If intact: Remove outer gloves, then face shield, goggles, and apron. Wash hands thoroughly with soap and water.

Workflow A 1. Fume Hood Validation (Flow >100 fpm) B 2. Don FR Lab Coat & Chemical Apron A->B C 3. Don Splash Goggles & Face Shield B->C D 4. Double Glove (Inner: Nitrile, Outer: Butyl) C->D E 5. Chemical Handling (4-(1-Ethoxyethyl)piperidine) D->E F 6. Integrity Check (Self-Validation) E->F G 7. Safe Doffing & Disposal F->G Intact H Emergency Protocol (Eyewash/Shower) F->H Compromised

Self-Validating PPE Donning and Operational Workflow for Piperidine Derivatives.

Emergency Spill Response & Chemical Disposal

In the event of a breach, rapid, methodical action prevents catastrophic vapor ignition and exposure.

Step 1: Immediate Containment Assess the volume. For spills >100mL or outside the fume hood, immediately evacuate the laboratory and contact HazMat. For minor spills inside the hood, 5[5].

Step 2: Neutralization & Absorption Cover the spill with a non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or vermiculite). Causality: Never use combustible absorbents like sawdust, as the chemical's highly reactive nature can trigger autoignition. Transfer the absorbed mixture into a tightly closed hazardous waste container using 2[2].

Step 3: Decontamination Wash the contaminated site with plenty of water. Causality: 5[5]. Adding solvents exacerbates the flammability hazard and increases VOC emissions. Because piperidine derivatives are miscible in water, aqueous flushing safely dilutes and neutralizes the remaining residue.

Spill S1 Spill Detected S2 Eliminate Ignition Sources (Non-sparking tools) S1->S2 S3 Assess Spill Volume S2->S3 S4 Major Spill / Outside Hood Evacuate & Call HazMat S3->S4 >100mL S5 Minor Spill (Inside Hood) Apply Sand/Earth S3->S5 <100mL S6 Absorb & Transfer to Waste Container S5->S6 S7 Decontaminate Surface (Water flush, no solvents) S6->S7

Hierarchical Spill Response and Containment Pathway.

References

  • Title: Piperidine - SAFETY DATA SHEET | Source: Penta Chemicals | URL: 5

  • Title: Material Safety Data Sheet - Piperidine, 99% | Source: Cole-Parmer | URL: 2

  • Title: Piperidine Safety Data Sheet | Source: Jubilant Life Sciences Limited | URL: 1

  • Title: PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET | Source: CDH Fine Chemical | URL: 4

  • Title: Piperidine - SAFETY DATA SHEET | Source: Thermo Fisher Scientific | URL: 3

Sources

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